molecular formula C20H15N3O2 B14717119 1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one CAS No. 21943-59-9

1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one

Cat. No.: B14717119
CAS No.: 21943-59-9
M. Wt: 329.4 g/mol
InChI Key: YLLDKURBCRYTLR-UHFFFAOYSA-N
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Description

1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and naphthoimidazole moieties in this compound contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . This is followed by cyclization reactions to form the spiro compound. The reaction conditions often require the use of strong acids like methanesulfonic acid and solvents such as methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful in various applications.

Scientific Research Applications

1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to modulation of cellular processes. The compound may inhibit or activate specific enzymes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

CAS No.

21943-59-9

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

1'-acetylspiro[1,3-dihydrobenzo[f]benzimidazole-2,3'-indole]-2'-one

InChI

InChI=1S/C20H15N3O2/c1-12(24)23-18-9-5-4-8-15(18)20(19(23)25)21-16-10-13-6-2-3-7-14(13)11-17(16)22-20/h2-11,21-22H,1H3

InChI Key

YLLDKURBCRYTLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3(C1=O)NC4=CC5=CC=CC=C5C=C4N3

Origin of Product

United States

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